4-(4-((4-bromophenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one
CAS No.: 330973-29-0
Cat. No.: VC21529601
Molecular Formula: C21H14BrN5O6
Molecular Weight: 512.3g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 330973-29-0 |
|---|---|
| Molecular Formula | C21H14BrN5O6 |
| Molecular Weight | 512.3g/mol |
| IUPAC Name | 4-[4-(4-bromoanilino)-3,5-dinitrobenzoyl]-1,3-dihydroquinoxalin-2-one |
| Standard InChI | InChI=1S/C21H14BrN5O6/c22-13-5-7-14(8-6-13)23-20-17(26(30)31)9-12(10-18(20)27(32)33)21(29)25-11-19(28)24-15-3-1-2-4-16(15)25/h1-10,23H,11H2,(H,24,28) |
| Standard InChI Key | RONNJDQQLWDZFH-UHFFFAOYSA-N |
| SMILES | C1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC(=C(C(=C3)[N+](=O)[O-])NC4=CC=C(C=C4)Br)[N+](=O)[O-] |
| Canonical SMILES | C1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC(=C(C(=C3)[N+](=O)[O-])NC4=CC=C(C=C4)Br)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The compound possesses a complex molecular structure with multiple functional groups that contribute to its chemical properties and potential biological activities. Table 1 presents the key molecular characteristics of this compound.
Table 1: Molecular Characteristics of 4-(4-((4-bromophenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one
| Property | Value |
|---|---|
| Molecular Formula | C21H14BrN5O6 |
| Molecular Weight | 512.3 g/mol |
| IUPAC Name | 4-[4-(4-bromoanilino)-3,5-dinitrobenzoyl]-1,3-dihydroquinoxalin-2-one |
| CAS Number | 330973-29-0 |
| Standard InChI | InChI=1S/C21H14BrN5O6/c22-13-5-7-14(8-6-13)23-20-17(26(30)31)9-12(10-18(20)27(32)33)21(29)25-11-19(28)24-15-3-1-2-4-16(15)25/h1-10,23H,11H2,(H,24,28) |
| Standard InChIKey | RONNJDQQLWDZFH-UHFFFAOYSA-N |
| SMILES | C1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC(=C(C(=C3)N+[O-])NC4=CC=C(C=C4)Br)N+[O-] |
| PubChem Compound ID | 2835720 |
The molecular structure consists of a dihydroquinoxalin-2(1H)-one core with a substituted benzoyl group at the 4-position. This benzoyl group carries two nitro groups at positions 3 and 5, while position 4 is occupied by a 4-bromophenyl amino group. The presence of these distinct functional groups contributes to the compound's chemical reactivity and potential biological interactions.
Structural Features and Chemical Behavior
Functional Group Analysis
The compound contains several important functional groups that define its chemical behavior:
Molecular Interactions
Based on structural analysis and comparisons with similar compounds, 4-(4-((4-bromophenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one likely exhibits several types of intermolecular interactions. The compound's nitro groups can act as hydrogen bond acceptors, while the N-H groups can function as hydrogen bond donors . The bromine atom on the phenyl ring may participate in halogen bonding, which could be relevant for potential receptor interactions in biological systems.
Synthesis and Characterization
Characterization Techniques
For proper characterization of 4-(4-((4-bromophenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one, several analytical techniques are typically employed:
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Spectroscopic Methods:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural features
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Infrared (IR) spectroscopy to identify functional groups like nitro, amino, and carbonyl
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Mass spectrometry to determine molecular weight and fragmentation patterns
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Chromatographic Methods:
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Thin-layer chromatography (TLC) for reaction monitoring
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High-performance liquid chromatography (HPLC) for purity assessment
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Crystallographic Analysis:
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X-ray crystallography for definitive structure determination if crystalline material can be obtained
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These techniques collectively provide comprehensive structural confirmation and purity assessment of the synthesized compound.
Comparative Analysis with Related Compounds
Structural Analogues
While the search results don't provide direct information on structurally similar compounds to 4-(4-((4-bromophenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one, we can draw comparisons with other heterocyclic systems mentioned in the search results:
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Pyrazolopyrimidine derivatives: Compounds such as "4-(butylamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine" share the heterocyclic nitrogen-containing core structure, though with different ring systems and substituents .
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Oxadiazole derivatives: The "4-(substituted phenyl)-3-phenyl-1,2,4-oxadiazol-5(4H)-ones/thiones" mentioned in the search results contain similar structural elements including aryl substituents and heterocyclic cores, allowing for analogous structure-activity relationship analyses .
These structural analogues provide context for understanding how subtle modifications to heterocyclic scaffolds can influence chemical and biological properties.
Substituent Effects
The effect of substituents on aryl rings has been well-documented in literature. For instance, research on oxadiazole derivatives indicates that electron-withdrawing and electron-donating substituents on phenyl rings can significantly affect chemical shifts in NMR spectroscopy and biological activities .
By extension, the bromophenyl and dinitro substituents in our compound of interest would be expected to:
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Influence the electron distribution across the molecule
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Affect the acidity/basicity of neighboring functional groups
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Modulate potential interactions with biological targets
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Alter physicochemical properties such as solubility and lipophilicity
Physical and Chemical Properties
Physicochemical Characteristics
Based on structural analysis and comparison with similar compounds, the following physicochemical properties can be anticipated for 4-(4-((4-bromophenyl)amino)-3,5-dinitrobenzoyl)-3,4-dihydroquinoxalin-2(1H)-one:
Table 2: Predicted Physicochemical Properties
| Property | Predicted Characteristic |
|---|---|
| Physical Appearance | Likely a crystalline solid |
| Solubility | Limited solubility in water; better solubility in polar organic solvents (DMSO, DMF) |
| Partition Coefficient (logP) | Moderately lipophilic due to aromatic rings and bromine |
| Hydrogen Bond Donors | Multiple N-H groups |
| Hydrogen Bond Acceptors | Nitro groups, carbonyl groups, and nitrogen atoms |
| pKa | N-H groups likely exhibit mild acidity |
| UV-Vis Absorption | Expected absorption in both UV and visible regions due to extended conjugation |
These properties have important implications for the compound's handling, storage, and potential applications in research settings.
Stability Considerations
The presence of multiple functional groups suggests potential chemical reactivity under certain conditions:
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The nitro groups may be susceptible to reduction, particularly in the presence of strong reducing agents
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The N-H bonds could potentially participate in substitution reactions
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The bromine substituent provides a potential site for metal-catalyzed coupling reactions
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The lactam functionality introduces a potential site for hydrolysis under harsh conditions
These reactivity patterns could be exploited for derivatization but also necessitate appropriate storage conditions to maintain compound integrity.
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